molecular formula C10H16ClN3O B13470570 N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride

Cat. No.: B13470570
M. Wt: 229.71 g/mol
InChI Key: JRHBCWDTXWIWIH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminophenyl group and a dimethylaminoacetamide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride typically involves the reaction of 4-aminophenylamine with dimethylaminoacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminophenylamine+dimethylaminoacetyl chlorideN-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride\text{4-aminophenylamine} + \text{dimethylaminoacetyl chloride} \rightarrow \text{this compound} 4-aminophenylamine+dimethylaminoacetyl chloride→N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the dimethylamino group.

    N-(4-aminophenyl)-2-(methylamino)acetamide: Similar structure with a methylamino group instead of a dimethylamino group.

    N-(4-aminophenyl)-2-(ethylamino)acetamide: Similar structure with an ethylamino group.

Uniqueness

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride is unique due to the presence of both the aminophenyl and dimethylaminoacetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

N-(4-aminophenyl)-2-(dimethylamino)acetamide;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;/h3-6H,7,11H2,1-2H3,(H,12,14);1H

InChI Key

JRHBCWDTXWIWIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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